

Technical Guide: 2-Bromo-N,N-dimethylpropanamide[1]

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Compound of Interest

Compound Name:	2-Bromo-N,N-dimethylpropanamide
CAS No.:	54537-47-2
Cat. No.:	B146678

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Executive Summary

2-Bromo-N,N-dimethylpropanamide (CAS: 54537-47-2) is a specialized

-haloamide intermediate primarily utilized as an initiator in Atom Transfer Radical Polymerization (ATRP). With a molecular weight of 180.04 g/mol, it serves as a critical structural motif for synthesizing well-defined hydrophilic polymers, particularly poly(N,N-dimethylacrylamide) (PDMA). This guide details its physicochemical profile, synthesis protocols, analytical characterization, and application in controlled radical polymerization.

Part 1: Physicochemical Specifications[2]

The precise molecular weight of **2-Bromo-N,N-dimethylpropanamide** is dictated by the isotopic abundance of bromine. Unlike standard organic molecules where carbon dominates the mass spectrum profile, the presence of bromine creates a distinct doublet pattern.

Molecular Weight & Isotopic Distribution[3]

- Average Molecular Weight: 180.04 g/mol [1][2]

- Monoisotopic Mass (

Br): 179.00 g/mol

- Monoisotopic Mass (

Br): 181.00 g/mol

Note on Mass Spectrometry: Due to the naturally occurring

Br and

Br isotopes (approx. 1:1 ratio), mass spectrometry (ESI/EI) will display two molecular ion peaks of nearly equal intensity at m/z 179 and 181.

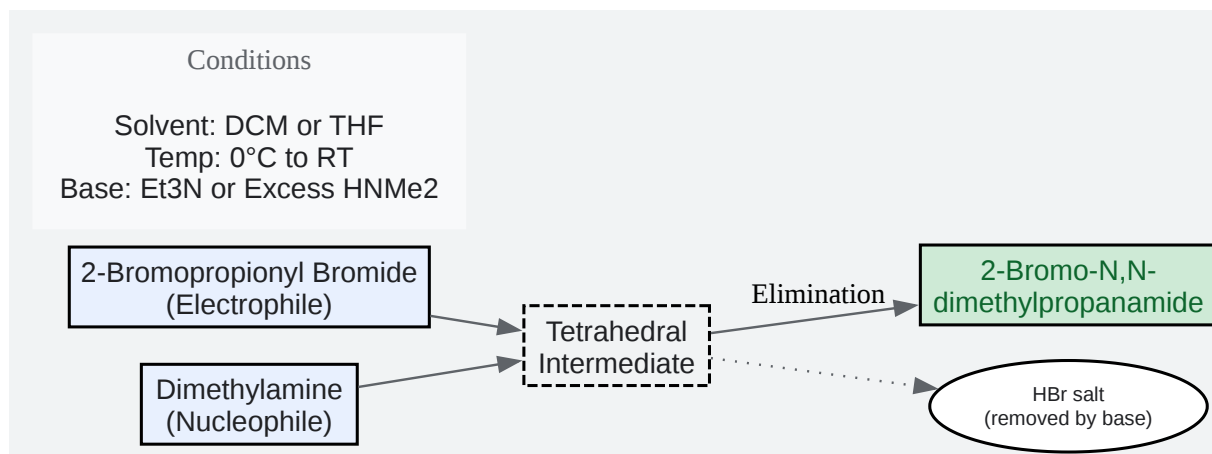
Key Properties Table[4][5][6]

Property	Value / Description
IUPAC Name	2-Bromo-N,N-dimethylpropanamide
CAS Registry Number	54537-47-2
Molecular Formula	
Appearance	Colorless to pale yellow liquid or low-melting solid
Boiling Point (Predicted)	~200–205 °C (at 760 mmHg)
Density (Predicted)	~1.36 g/cm ³ (Interpolated from C2/C4 homologs)
Solubility	Soluble in organic solvents (DCM, THF, Toluene); Hydrolytically unstable in basic aqueous media.[1][3][4]

Part 2: Synthesis & Production

The most robust synthesis route involves the nucleophilic acyl substitution of 2-bromopropionyl bromide with dimethylamine. This method is preferred over the carboxylic acid coupling (using DCC/EDC) due to higher atom economy and simpler purification.

Reaction Scheme



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Figure 1: Synthesis pathway via acyl halide substitution.

Experimental Protocol

Safety Warning: Perform all steps in a fume hood. 2-Bromopropionyl bromide is a lachrymator and corrosive.

- **Preparation:** Charge a dry 3-neck round-bottom flask with Dichloromethane (DCM) and Dimethylamine (2.2 equiv) or a mixture of Dimethylamine (1.1 equiv) and Triethylamine (1.1 equiv). Cool the solution to 0°C using an ice bath.
- **Addition:** Dropwise add 2-Bromopropionyl bromide (1.0 equiv) diluted in DCM over 30 minutes. Maintain internal temperature below 5°C to prevent elimination side reactions (formation of acrylamides).
- **Reaction:** Allow the mixture to warm to room temperature and stir for 2–4 hours.
- **Workup:**
 - Wash the organic layer with 1M HCl (to remove unreacted amine).

- Wash with Saturated NaHCO₃ (to remove acidic byproducts).
- Wash with Brine, dry over MgSO₄, and filter.
- Purification: Concentrate via rotary evaporation. If necessary, purify by vacuum distillation or silica gel column chromatography (Hexane/EtOAc gradient).

Part 3: Analytical Characterization

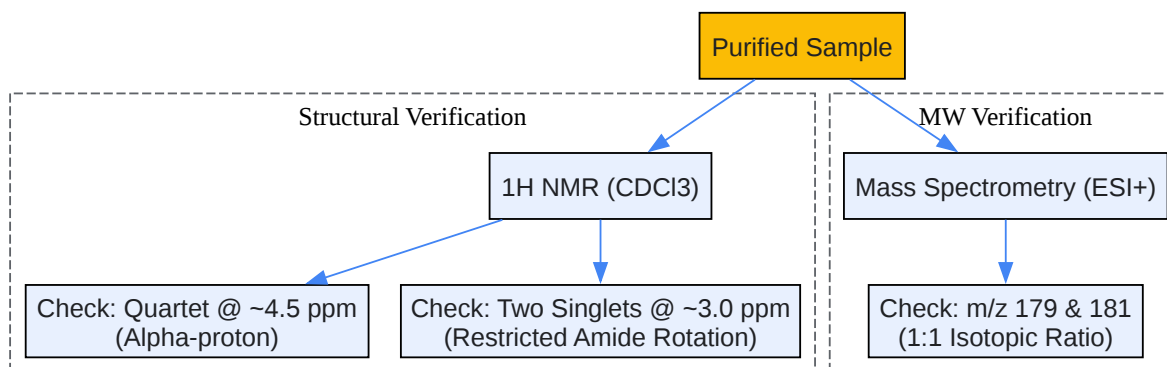
Validating the molecular weight and structure requires Proton Nuclear Magnetic Resonance (

¹H NMR). The amide bond exhibits restricted rotation, creating distinct environments for the N-methyl groups.

¹H NMR Spectral Assignment (CDCl₃, 400 MHz)

Proton Environment	Chemical Shift ()	Multiplicity	Integration	Assignment
CH-Br	4.45 – 4.60 ppm	Quartet (Hz)	1H	Alpha-proton deshielded by Br and C=O
N-CH (a)	3.05 – 3.10 ppm	Singlet	3H	Methyl cis to Carbonyl Oxygen
N-CH (b)	2.95 – 3.00 ppm	Singlet	3H	Methyl trans to Carbonyl Oxygen
CH -CH	1.70 – 1.80 ppm	Doublet (Hz)	3H	Terminal methyl group

Characterization Workflow



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Figure 2: Analytical workflow for structural confirmation.

Part 4: Applications in Drug Development & Polymer Science

The primary utility of **2-Bromo-N,N-dimethylpropanamide** is as an ATRP Initiator. Its structure mimics the propagating radical of acrylamide monomers, making it ideal for synthesizing Poly(N,N-dimethylacrylamide) (PDMA) with low dispersity ($\mathcal{D} < 1.2$).^[5]

Mechanism: Atom Transfer Radical Polymerization

In ATRP, the C-Br bond undergoes reversible homolytic cleavage catalyzed by a transition metal complex (

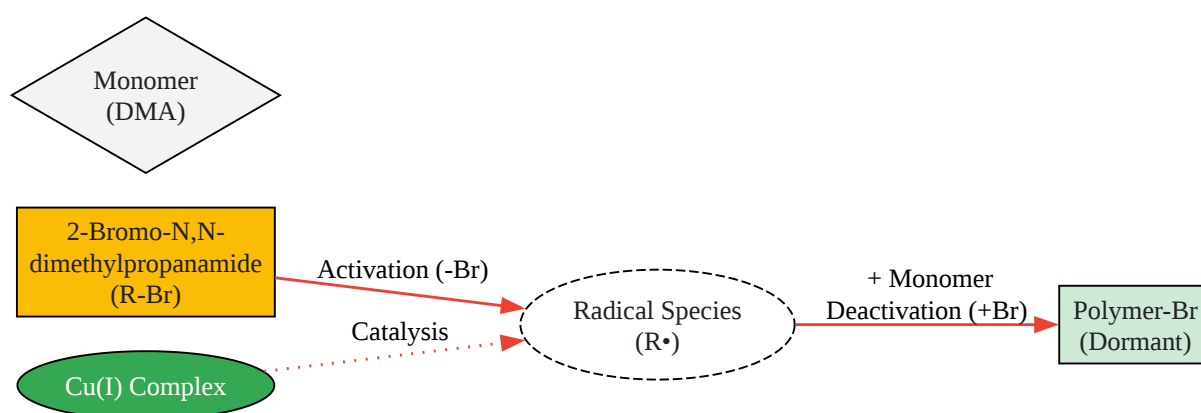
-).
- Initiation: The Cu(I) complex abstracts the bromine atom, generating a carbon-centered radical on the propionamide backbone.
 - Propagation: This radical attacks the vinyl group of the monomer (e.g., N,N-dimethylacrylamide).

- Deactivation: The Cu(II)-Br complex rapidly transfers the bromine back to the chain end, capping the polymer and minimizing termination events.

Why this initiator? Using an initiator that structurally matches the monomer (amide-to-amide) ensures that the initiation rate (

) is comparable to the propagation rate (

), a prerequisite for controlled molecular weight distribution.



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Figure 3: ATRP Initiation Cycle utilizing the target molecule.

Part 5: References

- PubChem. (2025).[1][2] **2-Bromo-N,N-dimethylpropanamide** (Compound).[1] National Library of Medicine. [[Link](#)]
- Teodorescu, M., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of (Meth)acrylamides. *Macromolecules*, 32(15), 4826-4831. (Context: Use of amide-based initiators for controlled polymerization).
- Radzinski, S. C., et al. (2019). Solvent-Dependent Kinetics in the ATRP of N,N-Dimethylacrylamide. *Polymer Chemistry*. (Context: Kinetic data using alpha-halo amide

initiators).

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Sources

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- 2. 3-Bromo-N,N-dimethylpropanamide | C₅H₁₀BrNO | CID 23033749 - PubChem [pubchem.ncbi.nlm.nih.gov]
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